molecular formula C6H7N3O2 B2540431 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one CAS No. 1241704-11-9

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one

Cat. No.: B2540431
CAS No.: 1241704-11-9
M. Wt: 153.141
InChI Key: YUUXSTDSUVJNCM-UHFFFAOYSA-N
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Description

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is characterized by its unique structure, which includes an amino group, a hydroxyamino group, and a pyridinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Acidic or basic catalysts may be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of an amino group, a hydroxyamino group, and a pyridinone ring. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDQJJBEZBXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=O)C(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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